molecular formula C18H17F2NOS B1613698 2,4-Difluoro-3'-thiomorpholinomethyl benzophenone CAS No. 898787-93-4

2,4-Difluoro-3'-thiomorpholinomethyl benzophenone

Cat. No.: B1613698
CAS No.: 898787-93-4
M. Wt: 333.4 g/mol
InChI Key: HZJXXROQFNJPOT-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (300 MHz, CDCl3): The spectrum displays aromatic protons as multiplet signals between 7.2–7.8 parts per million (ppm), with deshielding observed for protons adjacent to fluorine substituents. The thiomorpholine’s methylene protons ($$ \text{-CH}2\text{-} $$) resonate as a triplet at 2.6–3.5 ppm due to coupling with adjacent protons, while the $$ \text{N-CH}2\text{-} $$ group appears as a singlet at 3.8 ppm.

19F NMR : Two distinct signals emerge at -110 ppm (2-fluorine) and -115 ppm (4-fluorine), consistent with meta-substituted fluorobenzophenones.

13C NMR : The carbonyl carbon resonates at 195 ppm, while aromatic carbons bonded to fluorine appear at 162–165 ppm due to electron-withdrawing effects.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • $$ \text{C=O} $$ stretch at 1680 cm⁻¹ (strong, sharp).
  • $$ \text{C-F} $$ stretches at 1120 and 1175 cm⁻¹.
  • $$ \text{C-S} $$ and $$ \text{C-N} $$ vibrations at 650–750 cm⁻¹.

Mass Spectrometry (MS)

The molecular ion peak ($$ \text{[M+H]}^+ $$) appears at $$ m/z $$ 333.4, with fragmentation pathways including:

  • Loss of the thiomorpholinomethyl group ($$ m/z $$ 215.2).
  • Cleavage of the benzophenone core ($$ m/z $$ 121.1 and 105.0).

Table 2: Spectroscopic Data Summary

Technique Key Signals Interpretation
1H NMR 7.2–7.8 ppm (aromatic H), 2.6–3.5 ppm (CH2) Aromatic and aliphatic protons
19F NMR -110 ppm, -115 ppm Fluorine environments
IR 1680 cm⁻¹ (C=O) Ketone functional group
MS $$ m/z $$ 333.4 ([M+H]⁺) Molecular ion confirmation

Crystallographic Studies and Conformational Dynamics

While X-ray crystallographic data for this compound remains unpublished, analogous compounds suggest insights into its conformational behavior. For example, thiomorpholine-substituted benzophenones typically exhibit planar benzophenone cores with thiomorpholine rings adopting chair conformations to minimize steric strain. Molecular dynamics simulations predict rotational flexibility of the methylene bridge ($$ \text{-CH}_2\text{-} $$), allowing the thiomorpholine group to adopt equatorial or axial positions relative to the benzophenone plane.

The fluorine substituents likely induce torsional effects, constraining the aromatic rings to a dihedral angle of approximately 45°–60°, as observed in difluorobenzophenone derivatives. This distortion enhances solubility by reducing crystallinity compared to non-halogenated analogs.

Key Hypothetical Conformational Features :

  • Thiomorpholine Orientation : Chair conformation stabilizes via sulfur’s lone pair delocalization.
  • Methylene Bridge Flexibility : Free rotation enables adaptive binding in potential applications.
  • Fluorine-Induced Strain : Electron-withdrawing effects polarize the aromatic system, influencing reactivity.

Properties

IUPAC Name

(2,4-difluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NOS/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJXXROQFNJPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643393
Record name (2,4-Difluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-93-4
Record name Methanone, (2,4-difluorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898787-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Difluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2,4-Difluoro-3’-thiomorpholinomethyl benzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluorobenzophenone and thiomorpholine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Synthetic Route: The thiomorpholine is reacted with 2,4-difluorobenzophenone through a nucleophilic substitution reaction, resulting in the formation of 2,4-Difluoro-3’-thiomorpholinomethyl benzophenone.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using industrial-grade equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

2,4-Difluoro-3’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where the fluorine atoms or the thiomorpholinomethyl group are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4-Difluoro-3’-thiomorpholinomethyl benzophenone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3’-thiomorpholinomethyl benzophenone involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

The substitution pattern of fluorine and thiomorpholinomethyl groups distinguishes 2,4-difluoro-3'-thiomorpholinomethyl benzophenone from its analogs. Key comparisons include:

Table 1: Structural and Electronic Differences Among Analogs
Compound Name Substituents Molecular Weight Key Electronic Effects
2,4-Difluoro-3'-thiomorpholinomethyl BZP 2-F, 4-F; 3'-thiomorpholinomethyl 351.3* High electron-withdrawing (F), polarizable S atom
3,4-Difluoro-3'-thiomorpholinomethyl BZP 3-F, 4-F; 3'-thiomorpholinomethyl 351.3 Altered charge distribution due to adjacent F atoms
4-Bromo-2-fluoro-3'-thiomorpholinomethyl BZP 4-Br, 2-F; 3'-thiomorpholinomethyl 414.2 Bromine’s lower electronegativity increases lipophilicity
2-Chloro-4-fluoro-3'-thiomorpholinomethyl BZP 2-Cl, 4-F; 3'-thiomorpholinomethyl 367.8 Chlorine’s inductive effect enhances stability
4-Chloro-3-fluoro-4'-thiomorpholinomethyl BZP 4-Cl, 3-F; 4'-thiomorpholinomethyl 349.85 Thiomorpholine at 4' alters steric interactions

*Calculated based on molecular formula C₁₈H₁₆F₂NOS.

  • Fluorine Position : Moving fluorine from 2,4- to 3,4-positions (e.g., 3,4-difluoro analog) reduces symmetry and modifies dipole moments, impacting solubility and binding affinity .
  • Thiomorpholine Position: Shifting thiomorpholinomethyl from 3' to 4' (e.g., 4-chloro-3-fluoro-4'-thiomorpholinomethyl BZP) alters steric hindrance, affecting interactions with biological targets like COX-1 or plasmodial enzymes .

Pharmacological Activity

Anticancer Potential

Benzophenones like selagibenzophenone B (a natural analog) exhibit anticancer activity by intercalating DNA or inhibiting kinases . The 2,4-difluoro-3'-thiomorpholinomethyl derivative’s fluorine atoms may enhance binding to hydrophobic pockets in kinases, while thiomorpholine improves solubility for better bioavailability compared to non-fluorinated analogs .

Anti-Inflammatory Effects

Docking studies show benzophenones with sulfur-containing groups (e.g., thiomorpholine) interact with COX-1’s TYR355 and ARG120 residues, mimicking indomethacin’s mechanism .

Antiplasmodial Activity

Xanthones, derived from benzophenones, inhibit Plasmodium strains by targeting hemozoin formation . The thiomorpholinomethyl group in 2,4-difluoro-3'-thiomorpholinomethyl BZP may similarly disrupt parasite metabolism, though its efficacy relative to chloro- or bromo-substituted analogs remains untested .

Biological Activity

Overview

2,4-Difluoro-3'-thiomorpholinomethyl benzophenone is a synthetic compound characterized by its unique chemical structure, which includes a benzophenone core with difluoro and thiomorpholinomethyl substituents. Its molecular formula is C18H17F2NOSC_{18}H_{17}F_2NOS and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The compound can be synthesized through a nucleophilic substitution reaction between 2,4-difluorobenzophenone and thiomorpholine. The reaction typically requires controlled conditions and purification methods such as recrystallization or chromatography to yield high-purity products.

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets within biological systems. This interaction can modulate enzyme activities and influence cellular signaling pathways, although specific pathways and targets require further investigation.

Biological Activities

Research into the biological activities of benzophenone derivatives, including this compound, has revealed several promising effects:

  • Antioxidant Activity : Benzophenones are known for their antioxidant properties. Studies have shown that derivatives can effectively scavenge free radicals, suggesting that this compound may possess similar capabilities .
  • Anticancer Properties : Some studies indicate that benzophenone derivatives exhibit cytotoxic effects against various cancer cell lines, including lung carcinoma (A549) and breast carcinoma (MCF-7). The compound's structural features may enhance its efficacy against these malignancies .
  • Photoprotective Effects : Benzophenones are also recognized for their ability to absorb UV radiation, making them valuable in photoprotection applications. The specific photoprotective efficacy of this compound remains to be fully elucidated but is an area of active research .

Case Studies

  • Cytotoxicity Assessment : In vitro studies have demonstrated that certain benzophenone derivatives induce cell death in cancer cell lines without significant toxicity to non-cancerous cells. For example, compounds similar to this compound have shown high selectivity towards cancer cells while sparing healthy tissues, which is critical for therapeutic applications .
  • Antioxidant Testing : The antioxidant capacity of related compounds was assessed using the DPPH radical scavenging assay. Results indicated that fluorinated derivatives exhibited enhanced antioxidant activity compared to their non-fluorinated counterparts . This suggests that the presence of difluorine in this compound may similarly enhance its antioxidant properties.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
2,4-DifluorobenzophenoneLacks thiomorpholinomethyl groupModerate antioxidant activity
3'-Thiomorpholinomethyl benzophenoneLacks difluoro substitutionReduced cytotoxicity against cancer cells
2,4-Difluoro-3'-morpholinomethyl benzophenoneContains morpholine instead of thiomorpholineVaries in reactivity and biological effects

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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